molecular formula C4H9ClN2O2 B6185989 (5R)-5-amino-1,3-oxazinan-2-one hydrochloride CAS No. 2624109-04-0

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride

Cat. No.: B6185989
CAS No.: 2624109-04-0
M. Wt: 152.6
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Description

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazinanone ring and an amino group, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

2624109-04-0

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-amino alcohols with carbonyl compounds, followed by cyclization to form the oxazinanone ring. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

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